2-Anthraceneaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthraceneaceticacid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an acetic acid group attached to the anthracene core. Anthracene derivatives, including this compound, are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anthraceneaceticacid typically involves the functionalization of anthracene. One common method is the Friedel-Crafts acylation reaction, where anthracene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Anthraceneaceticacid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitroanthracene, haloanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Anthraceneaceticacid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Anthraceneaceticacid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can intercalate into DNA, affecting replication and transcription processes.
Pathways Involved: The compound’s effects are mediated through its ability to generate reactive oxygen species (ROS) upon photoactivation, leading to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
2-Anthraceneaceticacid can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs and TTA-UC systems.
Anthraquinone: Widely used in dye production and as an anticancer agent.
2-Azaanthracene: Contains a nitrogen atom in the aromatic core, expanding its application fields compared to regular anthracene.
Uniqueness: this compound is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and potential biological activity compared to other anthracene derivatives .
Eigenschaften
Molekularformel |
C16H12O2 |
---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-anthracen-2-ylacetic acid |
InChI |
InChI=1S/C16H12O2/c17-16(18)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10H,8H2,(H,17,18) |
InChI-Schlüssel |
GZNPNZYENOMFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.